molecular formula C17H13N3O2 B6617156 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione CAS No. 1404115-87-2

5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione

Cat. No.: B6617156
CAS No.: 1404115-87-2
M. Wt: 291.30 g/mol
InChI Key: ZBMMVPYOYIIPSG-UHFFFAOYSA-N
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Description

5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. This compound is part of the pyrimidoquinoline family, which is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves a multicomponent reaction. One common method is the three-component one-pot reaction involving barbituric acid, aldehydes, and anilines. This reaction is facilitated by various catalysts, such as trityl chloride, which provides a neutral and mild reaction condition . The reaction is usually carried out in chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multicomponent synthesis approach is advantageous for industrial applications due to its high yield, short reaction times, and compliance with green chemistry protocols .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-phenyl-5,10-dihydro-1H-pyrimido[4,5-b]quinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-15(14)19-17(22)20-16/h1-9,13H,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMMVPYOYIIPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=C2C(=O)NC(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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